Befiradol
Descripción general
Descripción
Befiradol (also known as F-13,640 or NLX-112) is an experimental drug being studied for the treatment of levodopa-induced dyskinesia . It is a potent and selective 5-HT1A receptor full agonist . Befiradol was initially developed by Pierre Fabre Médicament, a French pharmaceuticals company, for the treatment of chronic pain . In September 2013, it was out-licensed to Neurolixis, a US-based biotechnology company .
Synthesis Analysis
Befiradol exhibits high agonist efficacy for a variety of signal transduction read-outs, including ERK phosphorylation, G-protein activation, receptor internalization, and adenylyl cyclase inhibition . A structure–activity relationship (SAR) study revealed that replacement of the dihalophenyl moiety by 3-benzothienyl increases maximal efficacy from 84% to 124% .Molecular Structure Analysis
The molecular formula of Befiradol is C20H22ClF2N3O . Its average mass is 393.858 Da and its monoisotopic mass is 393.141937 Da .Chemical Reactions Analysis
Befiradol exhibits high agonist efficacy for a variety of signal transduction read-outs, including ERK phosphorylation, G-protein activation, receptor internalization, and adenylyl cyclase inhibition . In rat hippocampal membranes, it preferentially activates GalphaO proteins .Physical And Chemical Properties Analysis
The molecular formula of Befiradol is C20H22ClF2N3O . Its average mass is 393.858 Da and its monoisotopic mass is 393.141937 Da .Aplicaciones Científicas De Investigación
Electrophysiological and Neurochemical Effects
Befiradol, also known as F13640, exhibits potent activity as a 5-HT1A receptor agonist. It has demonstrated significant effects on dorsal raphe serotonergic neurons and pyramidal neurons in the medial prefrontal cortex in rat models. These activities are believed to be integral to the compound's analgesic properties, with both pre- and postsynaptic 5-HT1A receptor activation playing a role (Lladó-Pelfort et al., 2012).
Pain Management
Befiradol has shown promising results in various mouse models of pain, including acute, tonic, neuropathic, and diabetic neuropathy pain. It demonstrates potent antinociceptive, antiallodynic, and antihyperalgesic effects, suggesting potential for treating tonic pain, although its efficacy in neuropathic pain conditions appears to vary (Sałat et al., 2017).
Respiratory Depression and Analgesia Interaction
Befiradol shows potential in countering opioid-induced respiratory depression without significantly interfering with analgesia or behavior. This characteristic could make it a valuable pharmacological tool in managing opioid-related side effects. However, it also exhibits some adverse effects, like baseline hyperventilation, hyperalgesia, and behavioral syndrome in certain scenarios (Ren, Ding & Greer, 2015).
Temperature and Corticosterone Levels
NLX-112 (another name for befiradol) affects body temperature and plasma corticosterone levels in rats, eliciting hypothermia and increasing corticosterone. These responses are indicative of central 5-HT1A receptor activation and provide insights for clinical dose estimations of NLX-112. The compound also induced distinct serotonergic behaviors in animal models, suggesting its broader impact on the serotonergic system (Newman-Tancredi et al., 2017).
Antidepressant-like Activity
NLX-112's activation of spinal cord-located 5-HT1A receptors mediates its analgesic effects in rat models of tonic nociceptive pain. Additionally, microinjection of NLX-112 in the prefrontal cortex showed antidepressant-like activity, emphasizing the role of different sub-populations of 5-HT1A receptors in treating painful conditions associated with depressive states (Newman-Tancredi et al., 2018).
Potential in Treating Neuro
degenerative DisordersBefiradol has shown potential as a therapeutic agent in treating Machado-Joseph disease (MJD), a neurodegenerative disorder. Studies using a C. elegans model of ATXN3 proteotoxicity revealed that befiradol administration led to improved motor function and suppressed mutant ATXN3 aggregation. This effect is associated with the 5-HT1A receptor, suggesting befiradol's potential in treating neurodegenerative disorders linked to proteotoxicity (Pereira-Sousa et al., 2021).
Mecanismo De Acción
Befiradol is a potent and selective 5-HT1A receptor full agonist . In recombinant cell lines expressing human 5-HT1A receptors, befiradol exhibits high agonist efficacy for a variety of signal transduction read-outs . In rat models, it has powerful analgesic and antiallodynic effects comparable to those of high doses of opioid painkillers .
Direcciones Futuras
Befiradol is currently being studied for the treatment of levodopa-induced dyskinesia . In 2023, Neurolixis announced positive results of its Phase 2A clinical trial with Befiradol for the treatment of levodopa-induced dyskinesias (LID) in Parkinson’s disease (PD) . The company plans to advance Befiradol to a Phase 2B study to further evaluate the drug’s efficacy and safety in a larger patient population .
Propiedades
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF2N3O/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15/h2-5,10-11,24H,6-9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZXLMVXBZICTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943058 | |
Record name | Befiradol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Befiradol | |
CAS RN |
208110-64-9 | |
Record name | Befiradol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208110-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Befiradol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208110649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Befiradol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEFIRADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAT9OHA1YH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.